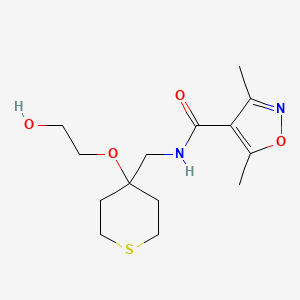

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a 3,5-dimethylisoxazole-4-carboxamide group linked via a methyl bridge to a tetrahydro-2H-thiopyran (thiane) ring. The thiopyran moiety is substituted with a 2-hydroxyethoxy group at the 4-position, enhancing hydrophilicity. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural motifs align with bioactive isoxazole derivatives investigated in medicinal chemistry .

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-10-12(11(2)20-16-10)13(18)15-9-14(19-6-5-17)3-7-21-8-4-14/h17H,3-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXGMIHENZWQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydro-2H-thiopyran moiety, an isoxazole ring, and a carboxamide functional group. The specific structural formula can be represented as follows:

Key Structural Components

- Tetrahydro-2H-thiopyran : Known for its role in various pharmacological activities.

- Isoxazole : A five-membered heterocyclic compound that contributes to the biological activity.

- Carboxamide Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds containing the tetrahydro-thiopyran structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydro-4(2H)-thiopyran have been shown to possess antibacterial activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

Anticancer Potential

Research has demonstrated that isoxazole derivatives can inhibit cancer cell proliferation. A study involving isoxazole-based compounds revealed their efficacy in targeting specific cancer pathways, suggesting that this compound may also exhibit similar properties .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its structural analogs, which have been studied for their ability to modulate inflammatory pathways. These effects are particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways involved in disease progression.

- Receptor Modulation : The isoxazole moiety may interact with various receptors, influencing cellular signaling pathways.

- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydro-thiopyran derivatives against common respiratory pathogens. The results indicated a significant reduction in bacterial growth rates, demonstrating the potential of these compounds as therapeutic agents .

Study 2: Anticancer Activity

In vitro studies on isoxazole derivatives showed promising results in inhibiting the growth of breast cancer cell lines. The treated cells exhibited reduced proliferation rates and increased apoptotic markers .

Study 3: Anti-inflammatory Response

A clinical trial assessed the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. The trial reported significant improvements in patient-reported outcomes and reduced inflammatory markers post-treatment.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Compounds for Comparison:

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide ():

- Core Structure : 3,5-dimethylisoxazole-4-carboxamide attached to a dihydroindenyl group.

- Key Differences : Replaces the thiopyran ring with a fused bicyclic indene system. The hydroxy group on the indene may influence hydrogen-bonding capacity.

- Synthetic Data : Reported conversion rates of 10–18% under varying conditions, suggesting moderate reactivity during synthesis .

4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ():

- Core Structure : Isoxazole linked via methoxy to a benzamide scaffold.

- Key Differences : Lacks the thiopyran ring and hydroxyethoxy group; instead, incorporates a pyridine-substituted benzamide.

- Synthetic Data : Achieved 18% yield via acyl chloride coupling, highlighting challenges in amide bond formation with bulky substituents .

The hydroxyethoxy group may improve aqueous solubility compared to purely aromatic backbones.

Implications of Structural Variations

- Thiopyran vs. Indene/Benzamide Backbones: The sulfur atom in thiopyran may increase lipophilicity and alter metabolic pathways compared to indene or benzamide systems. The hydroxyethoxy group could enhance water solubility relative to non-polar indene or methoxy-linked benzamide analogs.

- Reactivity and Synthetic Challenges: Low yields in and compounds suggest difficulties in coupling sterically hindered isoxazole derivatives.

- The thiopyran substituent might modulate target binding or pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.